Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate
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Overview
Description
Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is part of the phthalazine family, which is known for its diverse applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine-1,4-dione. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into different functional groups.
Scientific Research Applications
Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved in its action are still under investigation, but it is believed to modulate biochemical processes by binding to active sites on target molecules .
Comparison with Similar Compounds
Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate can be compared with other phthalazine derivatives, such as phthalazine-1,4-dione and phthalazine-5-carboxylic acid. Its uniqueness lies in its specific ester functional group, which imparts different chemical properties and reactivity compared to its analogs .
Biological Activity
Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
This compound features a phthalazine core, which is known for its ability to interact with various biological targets. The structure can be represented as follows:
This compound serves as a precursor for synthesizing more complex derivatives that may exhibit enhanced biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby altering their activity. This mechanism is crucial in cancer therapy where enzyme inhibition can lead to reduced cell proliferation.
- Cell Cycle Regulation : Research indicates that derivatives of this compound can induce cell cycle arrest in cancer cells. For instance, studies have demonstrated that certain derivatives significantly increased the levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels, leading to apoptosis in cancer cells .
Anticancer Properties
This compound and its derivatives have shown promising anticancer activities against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 2.46 | Induces apoptosis via Bax/Bcl-2 modulation |
HCT116 (Colorectal) | 10 | Cell cycle arrest in G1 phase |
A549 (Lung) | Not specified | Inhibition of growth in xenograft models |
In particular, one derivative was noted for its ability to outperform traditional chemotherapeutics like Erlotinib in cytotoxicity assays against MDA-MB-231 breast cancer cells .
Antimicrobial Activity
The compound's derivatives also exhibit antimicrobial properties. They have been tested against several pathogenic bacteria with significant efficacy noted:
Bacteria | Activity |
---|---|
Staphylococcus aureus | Effective |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Effective |
These findings suggest potential applications in treating infections alongside their anticancer properties.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects on various cancer cell lines using the MTT assay. The results indicated that compounds derived from methyl 1-oxo-1,2-dihydrophthalazine exhibited significant cytotoxicity against MCF-7 and HCT116 cells, suggesting their potential as anticancer agents .
- Mechanistic Insights : Research has shown that treatment with these compounds can lead to alterations in key signaling pathways such as NF-kB and MAPK pathways, which are critical in regulating cell survival and apoptosis .
- In Vivo Studies : Animal model studies demonstrated that certain derivatives could reduce tumor growth significantly without adverse effects on normal tissues, indicating a favorable therapeutic index .
Properties
IUPAC Name |
methyl 1-oxo-2H-phthalazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)5-11-12-9(6)13/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQNQWZXMXJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=NNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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